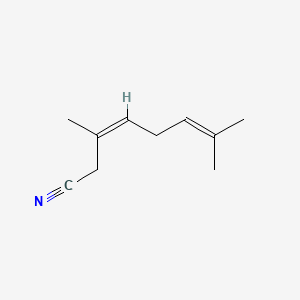![molecular formula C8H17Cl2N2O4P B14682326 2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 39800-23-2](/img/structure/B14682326.png)
2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 is a chemical compound known for its unique structure and properties This compound is characterized by the presence of chloroethyl groups, a hydroperoxy group, and a methyl group attached to an oxo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 typically involves the reaction of 2-chloroethylamine with appropriate reagents under controlled conditions. One common method includes the use of chloroanhydrides of carboxylic acids in the presence of pyridine as a catalyst . The reaction is carried out in a chloroform solvent, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that prevent DNA replication and transcription . The molecular targets include guanine and cytosine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties.
N,N-bis(2-chloroethyl)amides: Compounds with similar structures but different functional groups.
Carmustine: An alkylating agent used in chemotherapy with a similar mechanism of action.
Uniqueness
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2 is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
39800-23-2 |
|---|---|
Formule moléculaire |
C8H17Cl2N2O4P |
Poids moléculaire |
307.11 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-hydroperoxy-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O4P/c1-11-8(16-13)2-7-15-17(11,14)12(5-3-9)6-4-10/h8,13H,2-7H2,1H3 |
Clé InChI |
WFYRJCRAKJDMNE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCOP1(=O)N(CCCl)CCCl)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
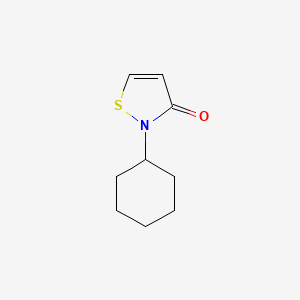
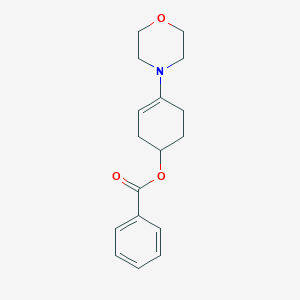
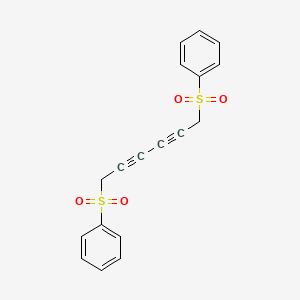

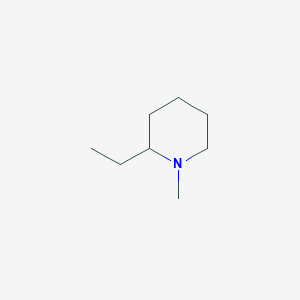
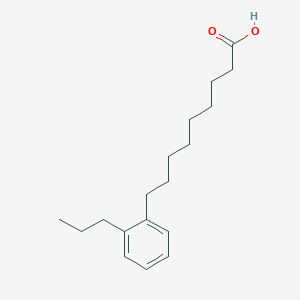

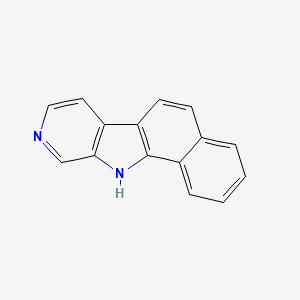
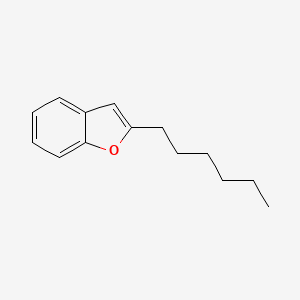
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
